BenchChemオンラインストアへようこそ!

Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate

Regiochemistry Structure-Activity Relationship Physicochemical Properties

Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate (CAS 325987-58-4, molecular formula C₁₅H₁₀BrNO₂S, molecular weight 348.2 g/mol) is a synthetic small-molecule benzothiazole ester derivative. It belongs to the broader class of 2-substituted benzothiazoles, a privileged scaffold extensively investigated for antimicrobial, anticancer, and anti-inflammatory applications.

Molecular Formula C15H10BrNO2S
Molecular Weight 348.21
CAS No. 325987-58-4
Cat. No. B2410070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-2-ylmethyl 3-bromobenzoate
CAS325987-58-4
Molecular FormulaC15H10BrNO2S
Molecular Weight348.21
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C15H10BrNO2S/c16-11-5-3-4-10(8-11)15(18)19-9-14-17-12-6-1-2-7-13(12)20-14/h1-8H,9H2
InChIKeyUTPLQQLDNNZMOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate (CAS 325987-58-4): Compound Class and Procurement-Relevant Baseline Characteristics


Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate (CAS 325987-58-4, molecular formula C₁₅H₁₀BrNO₂S, molecular weight 348.2 g/mol) is a synthetic small-molecule benzothiazole ester derivative [1]. It belongs to the broader class of 2-substituted benzothiazoles, a privileged scaffold extensively investigated for antimicrobial, anticancer, and anti-inflammatory applications [2]. The compound features a benzothiazole heterocycle linked via a methylene ester bridge to a 3-bromobenzoate moiety. This meta-bromo substitution pattern distinguishes it from its para-bromo positional isomer (CAS 325987-56-2) and other halogenated benzothiazole ester analogs, creating a distinct electrostatic and steric profile relevant to target binding and physicochemical behavior.

Why Generic Substitution Fails for Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate: Regiochemical and Scaffold-Level Differentiation Drivers


Benzothiazole derivatives cannot be treated as interchangeable building blocks or screening candidates. The position of the bromine substituent on the benzoate ring (meta vs. para) directly modulates the compound's dipole moment, hydrogen-bonding geometry, and metabolic susceptibility . In closely related benzothiazole-triazole-ester hybrids, the 4-bromobenzoate congener (compound 7l) has demonstrated broad-spectrum antimicrobial activity [1], while the nitro-substituted analog (compound 7n) showed divergent antioxidant profiles, confirming that the nature and position of the aryl ester substituent are critical determinants of biological outcome. Furthermore, the 3-bromobenzoic acid precursor exhibits a pKa of approximately 3.86–3.96 [2], versus ~4.01 for the 4-bromo isomer [3], indicating that the ionization state at physiological pH—and consequently membrane permeability and target engagement—differs measurably between the meta- and para-substituted forms. Generic substitution without accounting for these regiochemical and electronic differences risks failed reproducibility, misleading SAR interpretation, and wasted screening resources.

Quantitative Differentiation Evidence: Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate vs. Closest Analogs


Regiochemical Differentiation: meta-Bromo (3-Br) vs. para-Bromo (4-Br) Benzoate Substitution Pattern

The substitution position of the bromine atom on the benzoate ring produces distinct physicochemical profiles that directly influence biological behavior. The 4-bromo positional isomer (CAS 325987-56-2) has experimentally characterized logP and logD values of 5.1605, a logSw of -5.5138, and a polar surface area (PSA) of 31.31 Ų . While directly measured data for the 3-bromo isomer (target compound) are not publicly available in peer-reviewed literature, the precursor 3-bromobenzoic acid exhibits a pKa of ~3.86–3.96 [1], compared with ~4.01 for 4-bromobenzoic acid [2]. This ~0.05–0.15 pKa unit difference translates to a measurably distinct ionization ratio at pH 7.4, affecting the fraction of ionized vs. neutral species available for passive membrane diffusion. In benzothiazole antimicrobial SAR studies, the position of halogen substitution on aryl rings has been explicitly linked to differential activity against Gram-positive vs. Gram-negative bacterial strains [3].

Regiochemistry Structure-Activity Relationship Physicochemical Properties

Antimicrobial Activity Class-Level Evidence: Benzothiazole-Bromobenzoate Ester Hybrids Demonstrate Broad-Spectrum Potency

Although the target compound itself has not been the subject of a dedicated published antimicrobial study, a structurally proximate analog—compound 7l, (1-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl 4-bromobenzoate—which shares the benzothiazole core and a bromobenzoate ester motif, displayed excellent broad-spectrum antimicrobial activity against all tested bacterial strains (S. aureus, B. subtilis, E. coli, K. pneumoniae) and fungal strains (C. albicans, A. niger) in a recent 2025 study [1]. In the broader benzothiazole class, MIC values against S. aureus, B. subtilis, and E. coli range from 25 to 200 µg/mL, with the most active compounds (3 and 4) achieving high antibacterial activity [2]. For anti-tubercular applications, benzothiazole azo-ester derivatives have demonstrated MIC values as low as 1.6 µg/mL against M. tuberculosis H37RV in the microplate Alamar Blue assay (MABA), with compounds 4d and 4j outperforming streptomycin (MIC 6.25 µg/mL), pyrazinamide (MIC 3.125 µg/mL), and ciprofloxacin (MIC 3.125 µg/mL) [3].

Antimicrobial MIC Benzothiazole ester Bromobenzoate

Synthetic Tractability and Building Block Utility: DCC/DMAP-Mediated Esterification Provides Reproducible Access

Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate is synthesized via the coupling of 2-aminobenzothiazole with 3-bromobenzoic acid using dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as the catalyst [1]. This is a well-established, high-yielding esterification protocol that does not require specialized equipment or air-sensitive techniques, offering a practical advantage over analogs requiring Pd-catalyzed cross-coupling (e.g., 6-arylbenzothiazole derivatives synthesized via Suzuki coupling with Pd(0) catalysts [2]) or multi-step click chemistry approaches [3]. The aryl bromide substituent at the 3-position of the benzoate ring provides a synthetic handle for downstream diversification via Suzuki, Buchwald-Hartwig, or Ullmann-type cross-coupling reactions, enabling the generation of focused libraries from a single intermediate. The benzothiazole C-2 methylene ester linkage further permits hydrolytic release of the 3-bromobenzoic acid moiety under controlled conditions, a feature not available in direct C-C linked benzothiazole-aryl analogs.

Synthetic chemistry Building block Esterification Cross-coupling

Enzyme Inhibition Potential: Benzothiazole Derivatives as Dihydroorotase and Topoisomerase Inhibitors

The benzothiazole scaffold has been validated as a privileged structure for enzyme inhibition. Novel benzothiazole derivatives have been shown to significantly suppress Escherichia coli dihydroorotase activity, with molecular docking revealing hydrogen bond formation with active site residues LEU222 and ASN44, and strong hydrophobic interactions of the thiazole ring at the active site entrance interfering with substrate access [1]. Additionally, benzothiazole derivatives structurally resembling DNA purine bases have demonstrated human topoisomerase IIα inhibition, with the most active compound (BM3, a benzothiazolium tosylate salt) achieving an IC₅₀ of 39 nM [2]. The 3-bromobenzoate ester of the target compound introduces additional hydrogen bond acceptor capability (carbonyl oxygen) and halogen-bond donor potential (C-Br), features that have been associated with enhanced target engagement in halogen-enriched fragment-based drug design [3].

Enzyme inhibition Dihydroorotase Topoisomerase IIα Molecular docking

Best Research and Industrial Application Scenarios for Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate (CAS 325987-58-4)


Antimicrobial Screening Library Enrichment with a Privileged Benzothiazole-Bromobenzoate Scaffold

Incorporate Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate into focused antimicrobial screening libraries. The benzothiazole-bromobenzoate ester chemotype has demonstrated broad-spectrum antibacterial and antifungal activity in closely related analogs, with compound 7l (4-bromobenzoate-triazole-benzothiazole hybrid) showing excellent activity against all six tested microbial strains including S. aureus, E. coli, K. pneumoniae, and C. albicans [1]. The meta-bromo substitution provides a regiochemical variant not present in commercial para-bromo screening collections, enabling exploration of halogen position-dependent SAR. Pair with the 4-bromo isomer (CAS 325987-56-2) as a matched molecular pair to quantify the contribution of bromine regiochemistry to antimicrobial potency .

Medicinal Chemistry Starting Point for Halogen-Bonding-Optimized Lead Discovery

Use the compound as a fragment-like starting point for structure-based lead optimization targeting enzymes with validated benzothiazole binding sites, such as dihydroorotase (antibacterial target) or topoisomerase IIα (anticancer target). The benzothiazole core provides the primary pharmacophore for enzyme active site engagement, while the 3-bromobenzoate ester introduces a halogen-bond donor capable of forming orthogonal interactions with backbone carbonyls or side-chain residues in target proteins [1]. Molecular docking of related benzothiazoles against dihydroorotase has identified key hydrogen bonds with LEU222 and ASN44 ; the bromobenzoate moiety can be exploited for additional binding energy through halogen bonding with proximal residues. The ester linkage further enables rapid SAR exploration via hydrolysis and re-esterification with diverse carboxylic acids [2].

Chemical Biology Probe Development via Aryl Bromide Cross-Coupling Diversification

Leverage the aryl bromide at the 3-position of the benzoate ring as a synthetic handle for late-stage diversification. The bromide enables Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig amination, or Sonogashira coupling to introduce aryl, amine, or alkyne substituents without perturbing the benzothiazole-methyl ester scaffold [1]. This strategy allows the generation of focused compound libraries from a single commercial intermediate, supporting hit-to-lead optimization campaigns. Compared to analogs where the bromine is on the benzothiazole ring (e.g., 6-bromobenzothiazole derivatives), the benzoate-positioned bromide offers greater synthetic flexibility with lower steric hindrance, as it is distal to the heterocyclic core .

Anti-Tubercular Drug Discovery: Benzothiazole Ester Pharmacophore Validation

Deploy the compound as a reference standard or starting point in anti-tubercular screening cascades. Benzothiazole azo-ester derivatives have demonstrated MIC values as low as 1.6 µg/mL against M. tuberculosis H37RV in the MABA assay, outperforming first-line drugs including streptomycin (MIC 6.25 µg/mL), pyrazinamide (MIC 3.125 µg/mL), and ciprofloxacin (MIC 3.125 µg/mL) [1]. The bromobenzoate ester moiety is a common feature among the most active anti-TB benzothiazole derivatives, and the 3-bromo substitution pattern provides an underexplored vector for improving potency and selectivity through halogen-specific interactions with mycobacterial targets. Include alongside known anti-TB benzothiazole standards to benchmark new chemical entities .

Quote Request

Request a Quote for Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.